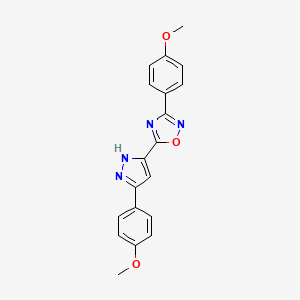

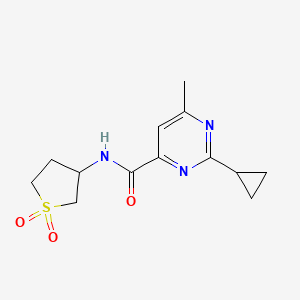

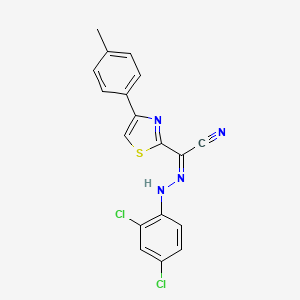

Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MG-132, is a proteasome inhibitor that has been widely used in scientific research. The compound was first synthesized in 1994 and has since become a valuable tool for studying protein degradation pathways in cells.

Scientific Research Applications

Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized for potential use in fuel cells and batteries. This involves precise control of cation functionality to ensure stability and efficiency, highlighting the relevance of similar compounds in advanced material science (D. Kim et al., 2011).

Organic Synthesis

A novel synthesis approach for N-acyl-2-(dimethoxyphosphoryl)glycinates has been developed, showcasing the utility of similar compounds in the synthesis of α,β-dehydro-α-amino acids. This method emphasizes the role of such compounds in facilitating complex organic synthesis processes (R. Mazurkiewicz & A. Kuźnik, 2006).

Advanced Glycation End-Products

Methylglyoxal, a compound related in structure and reactivity to Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, has been studied for its role in forming advanced glycation end-products (AGEs) in food and organisms. This research highlights the biological and nutritional implications of such compounds, particularly in the context of diabetes and neurodegenerative diseases (I. Nemet et al., 2006).

Electrolyte Mixtures for Energy Storage

Research into dimethyl sulfoxide (DMSO) and ionic liquid mixtures for Li–O2 batteries has shown significant improvements in the reversibility of oxygen reduction and evolution reactions. Studies like these demonstrate the potential for Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate and related compounds in developing more efficient energy storage technologies (A. Khan & Chuan Zhao, 2014).

Therapeutic and Biological Effects

Methylsulfonylmethane (MSM), an organosulfur compound with similarities in sulfur content to Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, has been explored for its anti-inflammatory and antioxidant effects. Such studies provide insights into the potential therapeutic applications of organosulfur compounds in treating conditions like colitis and reducing inflammatory responses in macrophages (K. Amirshahrokhi et al., 2011; Y. Kim et al., 2009).

properties

IUPAC Name |

methyl 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S/c1-17-9-5-6-10(11(7-9)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAMXRMIFWHTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)

![tert-Butyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B2717652.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)

![N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide](/img/structure/B2717662.png)